[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine sulfone class, characterized by a sulfur-containing heterocyclic core (1,4-benzothiazine) with a sulfone group (-SO₂-) at positions 1 and 1. Key structural features include:
- 4-Isopropylphenyl substituent: Attached to the benzothiazine nitrogen, this group contributes steric bulk and lipophilicity.
- 1,1-Dioxido (sulfone) moiety: Increases metabolic stability compared to non-oxidized sulfur analogs by resisting enzymatic degradation .
Properties
IUPAC Name |
[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17(2)18-8-12-20(13-9-18)26-16-24(25(27)19-10-14-21(30-3)15-11-19)31(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINBBOGQZRHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects supported by diverse research findings.
Synthesis and Structure
The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones. The specific compound features a benzothiazine core with additional functional groups that may enhance its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one in focus have shown effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Inhibition Activity |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies indicate that benzothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related derivative demonstrated a selective cytotoxic effect on melanoma cells, suggesting potential as an alternative chemotherapeutic agent .
Case Study: Melanoma Treatment
- Compound Tested : 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole
- Results :
- Selective cytotoxicity (4.9-fold) on melanoma cells compared to normal cells.
- Induced cell cycle arrest at the S phase.
- Decreased melanin content in treated cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression and inflammation. For instance, derivatives have shown strong inhibitory activity against urease and acetylcholinesterase .
The biological activity of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is likely mediated through multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Enzyme Interaction : Binding affinity to enzymes such as urease and acetylcholinesterase disrupts their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Core Structure | R1 (Benzothiazine N4) | R2 (Methanone Substituent) | Key Modifications |
|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazine | 4-Isopropylphenyl | 4-Methoxyphenyl | Sulfone group; optimized lipophilicity |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | 4-Butylphenyl | Phenyl | Longer alkyl chain (butyl vs. isopropyl); no methoxy |
| (4-Methoxyphenyl)(pyridin-4-yl)methanone | Pyridine | N/A | 4-Methoxyphenyl | Simplified scaffold; lacks sulfone |
Key Observations:
- Electron Effects : The 4-methoxyphenyl group in the target enhances electron donation compared to phenyl, which may stabilize charge-transfer interactions in biological systems .
Key Observations:
- The target compound’s synthesis likely parallels methods for triazole and thiazole derivatives, employing sodium ethoxide to facilitate nucleophilic substitution .
- The 4-methoxyphenyl group’s stability under oxidative conditions (e.g., FeCl₂ catalysis) suggests compatibility with diverse synthetic routes .
Pharmacological and Physicochemical Properties
Table 3: Inferred Properties Based on Substituent Effects
Key Observations:
- The sulfone group in the target compound enhances metabolic stability, a critical advantage over non-sulfonated analogs in drug design .
- The 4-methoxyphenyl group’s electron donation may improve binding to targets requiring polar interactions, such as kinases or GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
